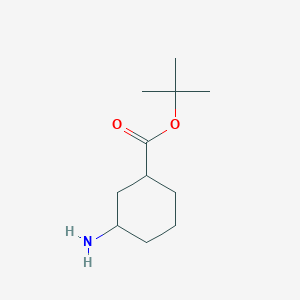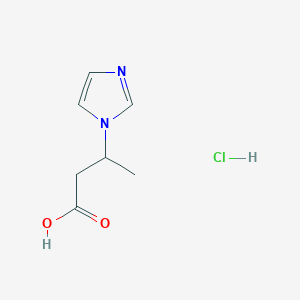
1-Cyclohexyloxy-3-piperazin-1-yl-propan-2-ol dihydrochloride
Descripción general
Descripción
1-Cyclohexyloxy-3-piperazin-1-yl-propan-2-ol dihydrochloride, also known as CHP, is an organic compound with a unique chemical structure and a wide range of applications in scientific research. CHP is a cyclic amine derivative of propanol, and it is a white, crystalline solid with a melting point of 175oC. It is soluble in water, ethanol, and other organic solvents. CHP has been used in a variety of laboratory experiments, and it has been studied extensively in order to understand its biochemical and physiological effects.
Mecanismo De Acción
Target of Action
Similar compounds containing a 3-(piperazin-1-yl)propan-2-ol moiety have been found to target cell membranes .
Mode of Action
It’s suggested that similar compounds interact with cell membranes, potentially disrupting their function .
Biochemical Pathways
Given its potential interaction with cell membranes, it may impact pathways related to cell integrity and function .
Result of Action
Similar compounds have shown promise in controlling refractory microbial diseases, suggesting potential bactericidal activity .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 1-Cyclohexyloxy-3-piperazin-1-yl-propan-2-ol dihydrochloride in laboratory experiments is its low cost and availability. It is also relatively easy to synthesize and is stable in solution. However, there are some limitations to using 1-Cyclohexyloxy-3-piperazin-1-yl-propan-2-ol dihydrochloride in lab experiments. For example, it is not very soluble in water, and it can be difficult to dissolve in organic solvents. Furthermore, its effects can vary depending on the concentration used, and it can be difficult to control the concentration of 1-Cyclohexyloxy-3-piperazin-1-yl-propan-2-ol dihydrochloride in solution.
Direcciones Futuras
There are many potential future directions for research involving 1-Cyclohexyloxy-3-piperazin-1-yl-propan-2-ol dihydrochloride. For example, further research could be conducted to better understand the biochemical and physiological effects of 1-Cyclohexyloxy-3-piperazin-1-yl-propan-2-ol dihydrochloride, as well as to develop new methods for its synthesis. Additionally, further research could be conducted to understand the molecular mechanisms of action of 1-Cyclohexyloxy-3-piperazin-1-yl-propan-2-ol dihydrochloride and to develop new methods for its delivery and use in laboratory experiments. Finally, further research could be conducted to explore the potential therapeutic applications of 1-Cyclohexyloxy-3-piperazin-1-yl-propan-2-ol dihydrochloride, such as its use as an anti-inflammatory or analgesic agent.
Aplicaciones Científicas De Investigación
1-Cyclohexyloxy-3-piperazin-1-yl-propan-2-ol dihydrochloride has a wide range of applications in scientific research, including in the fields of biochemistry, physiology, and pharmacology. It has been used in the study of enzyme inhibition, receptor binding, and drug delivery. 1-Cyclohexyloxy-3-piperazin-1-yl-propan-2-ol dihydrochloride has also been used to study the effects of drugs on the human body, as well as to understand the molecular mechanisms of action of certain drugs.
Propiedades
IUPAC Name |
1-cyclohexyloxy-3-piperazin-1-ylpropan-2-ol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2.2ClH/c16-12(10-15-8-6-14-7-9-15)11-17-13-4-2-1-3-5-13;;/h12-14,16H,1-11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMVIZIIUVPCYIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OCC(CN2CCNCC2)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyloxy-3-piperazin-1-yl-propan-2-ol dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Ethyl 8-iodo-2,6-bis(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1389544.png)





![2-[(Tert-butoxycarbonyl)amino]-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid](/img/structure/B1389555.png)
![2-[2-Fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B1389557.png)

![2-Butoxy-N-[2-(2-methylphenoxy)butyl]aniline](/img/structure/B1389562.png)
